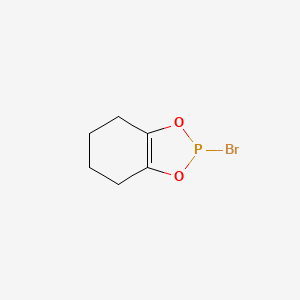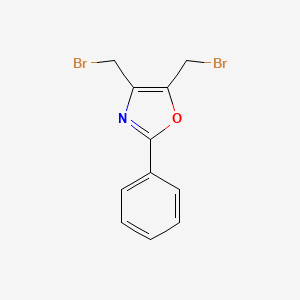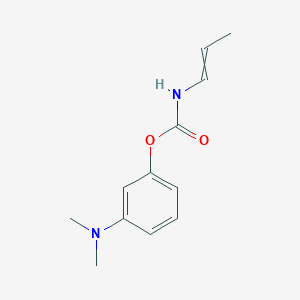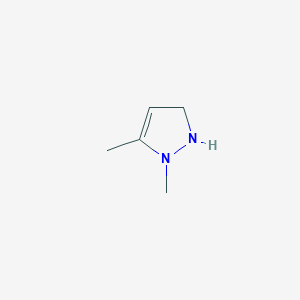
2-Bromo-4,5,6,7-tetrahydro-2H-1,3,2-benzodioxaphosphole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Bromo-4,5,6,7-tetrahydro-2H-1,3,2-benzodioxaphosphole is a chemical compound with a unique structure that includes a bromine atom and a benzodioxaphosphole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-4,5,6,7-tetrahydro-2H-1,3,2-benzodioxaphosphole typically involves the bromination of a precursor compound. One common method involves the reaction of 4,5,6,7-tetrahydro-2H-1,3,2-benzodioxaphosphole with bromine in the presence of a suitable solvent, such as dichloromethane, under controlled temperature conditions .
Industrial Production Methods
Industrial production methods for this compound may involve similar bromination reactions but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-4,5,6,7-tetrahydro-2H-1,3,2-benzodioxaphosphole can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Cyclization Reactions: It can participate in cyclization reactions to form more complex ring structures.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium tert-butoxide.
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzodioxaphosphole derivatives, while oxidation can produce phosphonic acid derivatives .
Scientific Research Applications
2-Bromo-4,5,6,7-tetrahydro-2H-1,3,2-benzodioxaphosphole has several scientific research applications:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is explored for its potential pharmacological properties, including anticancer and antimicrobial activities.
Material Science: It is used in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-Bromo-4,5,6,7-tetrahydro-2H-1,3,2-benzodioxaphosphole involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The exact pathways and molecular targets can vary depending on the specific application and derivative of the compound .
Comparison with Similar Compounds
Similar Compounds
2-Bromo-4,5,6,7-tetrahydro-1,3-thiazolo[5,4-c]pyridine: This compound shares a similar brominated structure but with a thiazole ring instead of a benzodioxaphosphole ring.
3-Bromo-1,3,4,5-tetrahydro-2H-benzo[b]azepin-2-one: Another brominated compound with a different ring structure, used in various chemical and pharmaceutical applications.
Uniqueness
2-Bromo-4,5,6,7-tetrahydro-2H-1,3,2-benzodioxaphosphole is unique due to its benzodioxaphosphole ring, which imparts specific chemical properties and reactivity. This uniqueness makes it valuable in specialized synthetic applications and research.
Properties
CAS No. |
89784-11-2 |
|---|---|
Molecular Formula |
C6H8BrO2P |
Molecular Weight |
223.00 g/mol |
IUPAC Name |
2-bromo-4,5,6,7-tetrahydro-1,3,2-benzodioxaphosphole |
InChI |
InChI=1S/C6H8BrO2P/c7-10-8-5-3-1-2-4-6(5)9-10/h1-4H2 |
InChI Key |
YNDGYIRMPKMKNX-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=C(C1)OP(O2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![1-[3-(Pyridin-2-yl)-5-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]ethan-1-one](/img/structure/B14381265.png)
![2-[2-[2-(dipropylamino)-2-oxoethyl]sulfanyl-3-methylphenyl]sulfanyl-N,N-dipropylacetamide](/img/structure/B14381268.png)


![9-Chloro-2-methyl-1,2-dihydro-3H-pyrrolo[3,4-b]quinolin-3-one](/img/structure/B14381299.png)



